1,11-Bis(bromomethyl)-7,8-dichloro-11-methyl-1,2,3,4-tetrahydro-1,4-methanophenazine
Overview
Description
1,11-Bis(bromomethyl)-7,8-dichloro-11-methyl-1,2,3,4-tetrahydro-1,4-methanophenazine is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 1,11-Bis(bromomethyl)-7,8-dichloro-11-methyl-1,2,3,4-tetrahydro-1,4-methanophenazine typically involves multi-step organic reactions. The preparation begins with the formation of the core tetracyclic structure, followed by the introduction of bromomethyl and dichloro groups through halogenation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of multiple reactive sites allows for coupling reactions with other organic molecules, facilitating the formation of larger, more complex structures.
Common reagents used in these reactions include strong nucleophiles (e.g., sodium hydroxide, ammonia), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,11-Bis(bromomethyl)-7,8-dichloro-11-methyl-1,2,3,4-tetrahydro-1,4-methanophenazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful for modifying biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,11-Bis(bromomethyl)-7,8-dichloro-11-methyl-1,2,3,4-tetrahydro-1,4-methanophenazine exerts its effects involves its ability to interact with various molecular targets. The bromomethyl and dichloro groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate biological pathways and processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar compounds include other tetracyclic structures with halogenated substituents, such as:
- 1,4-dibromo-2,5-bis(bromomethyl)benzene
- 2,2-bis(bromomethyl)propane-1,3-diol
- Benzene, 1,2-bis(bromomethyl)
Compared to these compounds, 1,11-Bis(bromomethyl)-7,8-dichloro-11-methyl-1,2,3,4-tetrahydro-1,4-methanophenazine is unique due to its specific tetracyclic structure and the presence of both bromomethyl and dichloro substituents
Properties
IUPAC Name |
1,15-bis(bromomethyl)-6,7-dichloro-15-methyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2Cl2N2/c1-15(6-17)8-2-3-16(15,7-18)14-13(8)21-11-4-9(19)10(20)5-12(11)22-14/h4-5,8H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPUHCVQFOHYGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C3=NC4=CC(=C(C=C4N=C23)Cl)Cl)CBr)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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